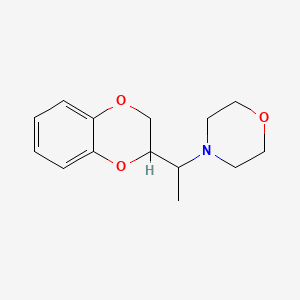

2-(1-Morpholinoethyl)-1,4-benzodioxane

Description

Structure

3D Structure

Properties

CAS No. |

69766-28-5 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 g/mol |

IUPAC Name |

4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine |

InChI |

InChI=1S/C14H19NO3/c1-11(15-6-8-16-9-7-15)14-10-17-12-4-2-3-5-13(12)18-14/h2-5,11,14H,6-10H2,1H3 |

InChI Key |

HTGYYXDALADZAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1COC2=CC=CC=C2O1)N3CCOCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Strategies for 2 1 Morpholinoethyl 1,4 Benzodioxane and Congeners

Strategic Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(1-Morpholinoethyl)-1,4-benzodioxane provides a logical framework for planning its synthesis by systematically deconstructing the molecule into simpler, readily available starting materials. The primary disconnections are typically made at the C-N bond of the morpholine (B109124) ring and the ether linkages of the dioxane ring.

The most logical disconnection is the C-N bond between the ethyl side chain and the morpholine nitrogen. This bond can be formed through nucleophilic substitution or reductive amination, suggesting precursors such as a 2-(1-haloethyl)-1,4-benzodioxane or 2-acetyl-1,4-benzodioxane, and morpholine itself.

Further disconnection of the 1,4-benzodioxane (B1196944) ring system points to two main strategies. The first involves breaking the two C-O ether bonds, leading back to catechol and a suitable C2 electrophile with two leaving groups, such as 1,2-dihaloethane. A second approach involves a disconnection that suggests a cyclization reaction from a precursor already containing one of the ether linkages. This highlights key intermediates like 2-acetyl-1,4-benzodioxane and catechol as logical starting points for the synthesis.

Diverse Synthetic Routes to the 1,4-Benzodioxane Ring System

The 1,4-benzodioxane nucleus is a common motif in a variety of biologically active compounds. Its synthesis has been extensively studied, leading to several reliable methods for its construction.

Cyclization Reactions for Dioxane Ring Formation

A primary and widely used method for forming the 1,4-benzodioxane ring is through the Williamson ether synthesis, involving the cyclization of a catechol derivative with a difunctionalized two-carbon unit. Typically, catechol is treated with a 1,2-dihaloethane in the presence of a base to facilitate the double nucleophilic substitution.

For the synthesis of 2-substituted benzodioxanes, a common precursor is 1,4-benzodioxan-2-carboxylic acid or its esters. These can be synthesized from catechol and appropriate three-carbon building blocks followed by cyclization. For instance, the reaction of catechol with methyl 2,3-dibromopropionate under basic conditions can yield the corresponding methyl 1,4-benzodioxan-2-carboxylate. This ester can then be further manipulated to introduce the desired side chain.

An alternative cyclization approach involves the reaction of a catechol with an epoxide. The ring-opening of an epoxide, such as epichlorohydrin, by a catecholate anion, followed by intramolecular cyclization, provides a versatile route to 2-hydroxymethyl-1,4-benzodioxane (B143543), which can then be oxidized or otherwise functionalized.

Oxidative Coupling and Biomimetic Synthesis Approaches

Biomimetic synthesis routes, which mimic biological pathways, offer an alternative strategy for constructing the 1,4-benzodioxane skeleton, particularly in the context of natural product synthesis. nih.gov These methods often involve the oxidative coupling of phenolic precursors, such as coniferyl alcohol, which can dimerize to form lignan (B3055560) structures containing the benzodioxane core. nih.gov This approach is particularly relevant for the synthesis of naturally occurring benzodioxane lignans (B1203133) and can produce complex structures with high stereoselectivity. nih.gov

Enzymatic and chemoenzymatic strategies have also been developed for the asymmetric synthesis of chiral 1,4-benzodioxane derivatives. Lipases, for example, can be used for the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid esters, providing access to enantiomerically pure building blocks. nih.gov

Introduction and Functionalization of the Morpholinoethyl Side Chain

Once the 1,4-benzodioxane core is established, the next critical step is the introduction of the 2-(1-morpholinoethyl) side chain. This can be achieved through several standard organic transformations.

Amine Alkylation and Acylation Reactions

A straightforward method for introducing the morpholinoethyl group is through the nucleophilic substitution of a suitable electrophile by morpholine. This typically involves preparing a 2-(1-haloethyl)-1,4-benzodioxane intermediate. For example, 2-acetyl-1,4-benzodioxane can be reduced to the corresponding alcohol, which is then converted to a bromide or chloride using a suitable halogenating agent. Subsequent reaction with morpholine, often in the presence of a base to scavenge the resulting hydrohalic acid, yields the target compound.

Alternatively, acylation of morpholine with a derivative of 1,4-benzodioxane-2-acetic acid can be employed. The resulting amide can then be reduced to afford the desired secondary amine.

| Method | Key Intermediate | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Amine Alkylation | 2-(1-haloethyl)-1,4-benzodioxane | Morpholine, K2CO3, Acetonitrile | Direct, often one-step from the halide | Intermediate halide may be unstable |

| Acylation-Reduction | 1,4-Benzodioxane-2-acetyl chloride | 1. Morpholine, Et3N 2. LiAlH4 or BH3·THF | Avoids potentially unstable halides | Two-step process, requires strong reducing agents |

Coupling Reactions

Modern cross-coupling reactions provide powerful tools for the formation of C-N bonds. Palladium-catalyzed Buchwald-Hartwig amination, for instance, could be envisioned for the coupling of morpholine with a suitably activated 2-ethyl-1,4-benzodioxane derivative, such as a triflate or tosylate. While this approach is highly versatile, it often requires careful optimization of the catalyst, ligand, and reaction conditions.

Reductive amination represents another robust strategy. The reaction of 2-acetyl-1,4-benzodioxane with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, can directly form the target C-N bond in a single step. This method is often high-yielding and tolerates a wide range of functional groups.

| Reaction | Precursors | Key Reagents/Catalysts | General Yields |

|---|---|---|---|

| Buchwald-Hartwig Amination | 2-(1-Tosyloxyethyl)-1,4-benzodioxane, Morpholine | Pd2(dba)3, BINAP, NaOt-Bu | Moderate to High |

| Reductive Amination | 2-Acetyl-1,4-benzodioxane, Morpholine | NaBH(OAc)3, Dichloroethane | High |

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving enantiopure forms of 2-substituted-1,4-benzodioxanes is critical, as biological activity is frequently dependent on the specific stereochemistry at the chiral center of the dioxane ring. unimi.it Both stereoselective synthesis and chiral resolution are employed to obtain the desired enantiomers.

One common approach to obtaining enantiopure material is through chiral resolution , which separates a racemic mixture into its constituent enantiomers. A widely used method is the formation of diastereomeric salts. This involves reacting the racemic compound, often a precursor like 1,4-benzodioxane-2-carboxylic acid, with a chiral resolving agent, such as a chiral amine. The resulting diastereomeric salts exhibit different physical properties, like solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer is recovered by removing the resolving agent. unimi.it

Another resolution technique is preferential crystallization , also known as resolution by entrainment. This method is applicable to racemic compounds that crystallize as conglomerates, which are physical mixtures of enantiopure crystals. By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, crystallization of that enantiomer is induced, allowing for its separation.

Enzymatic kinetic resolution offers a chemoenzymatic strategy. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol (e.g., 2-hydroxymethyl-1,4-benzodioxanes) at a much faster rate than the other. This process results in a mixture of an acylated enantiomer and the unreacted, enantiopure alcohol, which can then be separated.

Asymmetric synthesis provides a more direct route to enantiomerically enriched products. One such method is the asymmetric hydrogenation of a prochiral 2-substituted-1,4-benzodioxine precursor using a chiral catalyst. This can yield 2-substituted-1,4-benzodioxanes with high enantioselectivity.

Table 1: Comparison of Chiral Separation and Synthesis Techniques

| Technique | Principle | Typical Starting Material | Key Reagents/Components |

|---|---|---|---|

| Diastereomeric Salt Resolution | Conversion of enantiomers into diastereomers with different physical properties for separation. unimi.it | Racemic 1,4-benzodioxane-2-carboxylic acid unimi.it | Chiral amines (e.g., p-substituted 1-phenylethylamine (B125046) enantiomers) unimi.it |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction that proceeds at a different rate for each enantiomer. | Racemic 2-hydroxymethyl-1,4-benzodioxanes | Lipases (e.g., from Pseudomonas fluorescens), acyl donor |

| Asymmetric Hydrogenation | Stereoselective addition of hydrogen across a double bond using a chiral catalyst. | 2-substituted-1,4-benzodioxines | Chiral Iridium-based catalysts (e.g., [Ir(cod)Cl]2/BIDIME-dimer) |

Design and Synthesis of Analog Libraries for Structure-Activity Profiling

To investigate structure-activity relationships (SAR), libraries of analogs are synthesized by systematically modifying different parts of the parent molecule: the benzodioxane core, the morpholine ring, and the ethyl linker.

Modifications to the aromatic ring of the benzodioxane scaffold are a key strategy for modulating biological activity. Substituents can be introduced either by starting with an already substituted catechol or by electrophilic substitution on a pre-formed benzodioxane ring.

A common synthetic route involves the condensation of a substituted catechol with a suitable three-carbon unit, such as methyl 2,3-dibromopropionate. nih.gov For example, reacting 3-nitrocatechol with methyl 2,3-dibromopropionate yields a mixture of methyl 5-nitro-1,4-benzodioxane-2-carboxylate and methyl 8-nitro-1,4-benzodioxane-2-carboxylate, which can then be separated. Similarly, starting from gallic acid, a series of transformations can lead to 8-alkoxy-1,4-benzodioxane-6-carboxylic acid amides. scirp.orgscirp.org These precursors can then be elaborated into the final target molecules.

Substitutions at the 2-position are also crucial as this is the chiral center. The synthesis of 2,2-disubstituted derivatives has been explored to create spirocyclic compounds. iaea.org Furthermore, introducing unsaturation between C(2) and C(3) of the dioxane ring provides a route to access 2,3-disubstituted 1,4-benzodioxanes. bohrium.com

The morpholine moiety offers several opportunities for modification to probe its role in molecular interactions. Substitutions can be made on the carbon atoms of the ring or on the nitrogen atom.

The nitrogen atom, being a tertiary amine, is a key site for modification. It can be reacted with various electrophiles, such as sulfonyl chlorides or acid chlorides, to form sulfonamides and amides, respectively. This strategy has been used in related piperazine (B1678402) derivatives, where 1-(1,4-benzodioxane-2-carbonyl)piperazine is reacted with a range of sulfonyl and acid chlorides to generate a library of N-substituted analogs. This approach allows for the introduction of diverse chemical functionalities to explore their impact on activity.

One approach involves introducing small pendants, such as a methyl or hydroxymethyl group, onto the linker. unimi.it This can be achieved by starting with a precursor like enantiopure 2-acetyl-1,4-benzodioxane, which can be further functionalized to build the desired substituted side chain. unimi.it

Another strategy is to synthesize analogs with a more flexible and extended linker. For instance, a synthetic route has been developed to obtain 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, which features a longer, unsaturated six-carbon linker. mdpi.com While not the morpholinoethyl group, this demonstrates the feasibility of significantly altering the spacer between the benzodioxane core and a side chain. General strategies for linker modification in other scaffolds, such as replacing a carbonyl linker with double bonds, amides, or oximes, also provide a playbook of potential chemical transformations that could be applied to this system. nih.gov

Green Chemistry Approaches in Synthesis

Developing environmentally benign synthetic methods is a growing focus in chemical manufacturing. For the synthesis of the benzodioxane core, green chemistry principles have been successfully applied.

A notable example is the synthesis of 2-hydroxymethyl-1,4-benzodioxane (HMB), a key synthetic intermediate. An innovative and greener pathway reacts catechol directly with glycerol (B35011) carbonate (GlyC), a bio-based reagent, in the presence of a basic catalyst. rsc.org This method is highly efficient, converting both reagents quantitatively in just one hour at 170°C. rsc.org Crucially, the reaction proceeds without a solvent, significantly reducing waste and environmental impact. rsc.org This approach represents a completely novel and more sustainable route to the benzodioxane scaffold compared to traditional methods that often rely on halogenated hydrocarbons and more complex reagents. rsc.org

Advanced Spectroscopic and Spectrometric Characterization of 2 1 Morpholinoethyl 1,4 Benzodioxane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural analysis of 1,4-benzodioxane (B1196944) derivatives. researchgate.netarabjchem.org One-dimensional (1D) techniques like Proton (¹H) and Carbon-13 (¹³C) NMR provide fundamental information about the chemical environment of individual atoms, while two-dimensional (2D) experiments establish connectivity between different parts of the molecule. jaypeedigital.comethz.ch

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For the 2-(1-Morpholinoethyl)-1,4-benzodioxane scaffold, characteristic chemical shifts (δ) are observed for the aromatic, dioxane, and morpholinoethyl moieties.

The four protons on the benzene (B151609) portion of the benzodioxane ring typically appear as a complex multiplet in the aromatic region, generally between δ 6.70 and 7.10 ppm. unimi.itresearchgate.neteurjchem.com The protons on the chiral center and the methylene (B1212753) group of the dioxane ring (positions 2 and 3) resonate at lower fields, usually in the range of δ 4.10 to 5.20 ppm, often displaying complex splitting patterns such as doublet of doublets (dd) due to their specific spatial relationships. unimi.itresearchgate.neteurjchem.com

The protons of the morpholino group are observed as distinct multiplets. The four protons adjacent to the oxygen atom (O-CH₂) typically resonate around δ 3.60-3.80 ppm, while the four protons adjacent to the nitrogen atom (N-CH₂) are found further upfield, around δ 2.40-2.90 ppm. The protons of the ethyl linker—the methine (CH) and methyl (CH₃) groups—would be expected to show characteristic signals based on their connectivity to the chiral dioxane center and the nitrogen atom.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Group | Expected Chemical Shift (δ, ppm) | Typical Multiplicity |

| Aromatic (Ar-H) | 6.70 - 7.10 | Multiplet (m) |

| Dioxane Ring (O-CH, O-CH₂) | 4.10 - 5.20 | m, dd, t |

| Morpholine (B109124) Ring (O-CH₂) | 3.60 - 3.80 | Multiplet (m) |

| Morpholine Ring (N-CH₂) | 2.40 - 2.90 | Multiplet (m) |

| Ethyl Linker (-CH-) | Variable | Multiplet (m) |

| Ethyl Linker (-CH₃) | Variable | Doublet (d) |

Note: Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). scirp.orgdocbrown.info

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. oregonstate.edu This technique is crucial for confirming the carbon skeleton of the benzodioxane derivatives.

In a typical ¹³C NMR spectrum of a this compound derivative, the aromatic carbons resonate in the δ 117-150 ppm region. unimi.itlibretexts.org The two carbons bonded to the ether oxygens in the benzene ring (quaternary carbons) appear at the lower field end of this range, around δ 143 ppm. The carbons of the dioxane ring (C2 and C3) typically show signals between δ 64 and 79 ppm. unimi.it

For the morpholinoethyl side chain, the carbons of the morpholine ring adjacent to the oxygen (O-CH₂) appear around δ 67 ppm, while those adjacent to the nitrogen (N-CH₂) are found near δ 54 ppm. The signals for the ethyl linker carbons would appear in the aliphatic region, with their exact shifts dependent on the substitution.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| Aromatic (Ar C-O) | 142 - 144 |

| Aromatic (Ar C-H) | 117 - 123 |

| Dioxane Ring (O-CH, O-CH₂) | 64 - 79 |

| Morpholine Ring (O-CH₂) | ~67 |

| Morpholine Ring (N-CH₂) | ~54 |

| Ethyl Linker (-CH-, -CH₃) | 20 - 60 |

Note: The specific chemical shifts can vary depending on the solvent and substituents present on the molecule. compoundchem.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net It is used to map out the proton-proton connectivity within the aromatic ring, the dioxane heterocycle, and the morpholinoethyl side chain. jaypeedigital.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netunimi.it This powerful technique allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum. researchgate.net

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Determination

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. arabjchem.org

HR-ESI-MS is frequently employed for the analysis of benzodioxane derivatives. scirp.org This soft ionization technique allows for the accurate determination of the molecular mass of the protonated molecule ([M+H]⁺). The high resolution of the measurement enables the calculation of the elemental formula with a high degree of confidence, which serves as a crucial confirmation of the compound's identity. scirp.org The fragmentation patterns observed in the MS/MS spectrum can also provide valuable structural information, often showing characteristic losses of the morpholine ring or the entire morpholinoethyl side chain.

Mechanistic Elucidation of Receptor and Enzyme Modulatory Activities

Investigation of G-Protein Coupled Receptor (GPCR) Interactions

The 1,4-benzodioxane (B1196944) nucleus is a well-established pharmacophore for ligands that target G-protein coupled receptors (GPCRs), particularly adrenoceptors and serotonin (B10506) receptors. nih.gov The nature and placement of substituents on the benzodioxane ring system and its side chain are critical for determining affinity and selectivity for various receptor subtypes.

Derivatives of 1,4-benzodioxane are widely recognized for their interaction with α-adrenoceptors. Research has focused on modifying the prototype antagonist WB 4101 to understand and fine-tune selectivity for the α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.gov

Binding assays on cloned human α1-adrenoceptor subtypes have shown that modifications to the benzodioxane scaffold can significantly alter the selectivity profile. For instance, certain WB 4101-related benzodioxans demonstrate high affinity and selectivity for the α1a-adrenoceptor subtype. nih.gov Conversely, other structural alterations can produce a reversed selectivity profile, resulting in antagonists that are selective for the α1d subtype. nih.gov The antagonist affinity of these compounds has been confirmed through functional experiments in isolated tissues, such as the rat aorta, which expresses the α1D subtype. nih.gov

In addition to the α1 subtypes, the receptor selectivity of selected benzodioxan derivatives has also been assessed at α2-adrenoceptors through binding assays in rat cortex membranes. nih.gov Chirality is a key factor, as the stereochemistry of substituents on the dioxane ring can influence binding to α1-adrenoceptor subtypes. nih.gov For example, in certain derivatives, the (R)-enantiomer has been identified as the eutomer (the more potent enantiomer) at the α1d-AR subtype. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| WB 4101 (analogue) | α1a-AR | 0.16 | Antagonist |

| α1b-AR | 0.52 | Antagonist | |

| α1d-AR | 0.28 | Antagonist | |

| Derivative 9 (analogue) | α1a-AR | 12.0 | Antagonist |

| α1d-AR | 1.8 | Selective Antagonist | |

| (R)-4 (analogue) | α1d-AR | High Affinity | Antagonist |

Table 1: Representative Adrenoceptor Binding and Functional Data for 1,4-Benzodioxane Analogues. Data is illustrative of the chemical class. nih.govnih.gov

The 1,4-benzodioxane scaffold is also integral to ligands targeting the serotonin 5-HT1A receptor. The interaction is highly dependent on the specific chemical structure and stereochemistry of the molecule. nih.gov Studies have revealed that the 5-HT1A receptor and α1-adrenoceptor binding sites recognize 1,4-dioxane (B91453) derivatives with reversed stereochemical requirements. nih.gov

For certain derivatives, the (S)-enantiomer has proven to be a potent 5-HT1A receptor agonist with high selectivity over α1-adrenoceptor subtypes. nih.gov This highlights the potential to design compounds with specific serotonergic or adrenergic activity by controlling chirality. Interestingly, many structural modifications made to α1-antagonist prototypes like WB 4101 lead to a significant decrease in affinity for 5-HT1A receptors. nih.gov This characteristic is often exploited in drug design to develop highly selective α1-adrenoceptor antagonists with minimal serotonergic activity. nih.gov However, not all modifications reduce 5-HT1A affinity; for example, a chromene derivative of benzodioxan was found to exhibit a 5-HT1A partial agonist profile. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| WB 4101 (analogue) | 5-HT1A | 2.6 | - |

| (S)-2 (analogue) | 5-HT1A | High Affinity | Potent Agonist |

| Chromene Derivative 8 | 5-HT1A | - | Partial Agonist |

Table 2: Representative 5-HT1A Receptor Binding and Functional Data for 1,4-Benzodioxane Analogues. Data is illustrative of the chemical class. nih.govnih.gov

The versatility of the 1,4-benzodioxane scaffold extends to the dopaminergic system. The 1,4-dioxane nucleus is considered a "bioversatile carrier" for ligands that interact with various receptor systems, including D2-like dopamine (B1211576) receptors. nih.gov As part of a comprehensive profiling of benzodioxan derivatives, selected compounds have been evaluated in receptor binding assays using rat striatum membranes, which contain D2 dopaminergic receptors. nih.gov

Research into multitarget ligands for central nervous system disorders has utilized the 1,4-benzodioxane-2-carboxamide scaffold as a component of bitopic ligands designed to target D2-like receptor subtypes. nih.gov These strategies aim to combine D2/D3 receptor antagonism with activity at other receptors, like 5-HT1A, for potential therapeutic applications. nih.gov This demonstrates the utility of the benzodioxane core in constructing complex molecules with tailored polypharmacological profiles that include dopamine receptor modulation.

Analysis of Ligand-Gated Ion Channel and Other Receptor Systems

Beyond GPCRs, the 1,4-benzodioxane structure has been incorporated into modulators of other important receptor classes, including sigma receptors and ligand-gated ion channels like the AMPA receptor.

Sigma receptors, which are now understood to be unique proteins distinct from opioid receptors, are divided into two primary subtypes, σ1 and σ2. sigmaaldrich.comnih.gov The σ1 receptor has been cloned and characterized as a molecular chaperone, while the precise nature of the σ2 receptor is less defined. sigmaaldrich.comnih.gov

Many known sigma receptor ligands are characterized by a nitrogen atom, often within a piperidine (B6355638) or morpholine (B109124) ring, connected to a hydrophobic moiety. sigmaaldrich.com The 2-(1-Morpholinoethyl) group of the titular compound contains such a feature, suggesting a potential for interaction with sigma receptors. The development of selective ligands is crucial for characterizing the distinct physiological roles of the σ1 and σ2 subtypes. sigmaaldrich.com For instance, the (+)-stereoisomers of benzomorphans typically show higher affinity for the σ1 subtype, whereas σ2 receptors may exhibit a slight preference for the (–)-stereoisomers. sigmaaldrich.com The lack of highly selective ligands has historically hampered the full pharmacological characterization of these sites. sigmaaldrich.com

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a ligand-gated ion channel critical for fast synaptic transmission in the brain. nih.gov Small molecules that act as positive allosteric modulators (PAMs) of AMPA receptors can potentiate its function. nih.gov

The 1,4-benzodioxane structure is found within certain classes of AMPA receptor potentiators. For example, the compound CX614 (pyrrolidino-1,3-oxazino benzo-1,4-dioxan-10-one) is an AMPA receptor potentiator that contains a benzodioxan-like moiety. nih.gov Structural and functional studies have shown that these modulators bind within the dimer interface of the receptor's ligand-binding domain. nih.gov By binding to this allosteric site, adjacent to the "hinge" region of the glutamate-binding "clamshell," the modulator stabilizes the closed, glutamate-bound conformation. This action slows the rate of receptor deactivation, thereby enhancing the synaptic current. nih.gov This mechanism demonstrates the potential role of the benzodioxane scaffold in the design of molecules that can finely tune the activity of ligand-gated ion channels.

Characterization of Enzyme Inhibition Mechanisms

This section details the modulatory activities of 2-(1-Morpholinoethyl)-1,4-benzodioxane, also known as Reboxetine, on various enzymes. The primary mechanism of this compound is selective norepinephrine (B1679862) reuptake inhibition; however, research has also explored its effects on other enzymatic targets.

Monoamine Oxidase (MAO-A, MAO-B) Inhibitory Potency

While the principal antidepressant action of this compound is not attributed to monoamine oxidase (MAO) inhibition, in vitro studies have systematically evaluated its effect on MAO-A and MAO-B isoforms. nih.govnih.gov Research indicates that at relatively high concentrations, the compound exerts an inhibitory effect on both enzymes. nih.govresearchgate.net This interaction is considered a secondary pharmacological effect and not its primary therapeutic mechanism. researchgate.net

A study measuring the impact of various antidepressants on MAO activity in mitochondrial fractions from pig brain cortex found that this compound inhibited both isoforms. nih.gov The inhibitory potency was compared against other antidepressant agents and established MAO inhibitors. For MAO-A, its potency was found to be less than that of fluoxetine, desipramine, and amitriptyline. nih.gov Similarly, for MAO-B, its inhibitory effect was less pronounced than that of fluoxetine, venlafaxine, and amitriptyline. nih.gov Another source states that the compound does not inhibit monoamine oxidase activity, which likely refers to its lack of significant inhibition at therapeutic concentrations. nih.gov

The table below summarizes the comparative inhibitory potency of this compound on MAO-A and MAO-B as determined by in vitro assays. nih.govresearchgate.net

Table 1: Comparative Inhibitory Potency of this compound on MAO Isoforms

| Enzyme Isoform | Relative Inhibitory Ranking (Higher Rank = Greater Potency) |

|---|---|

| MAO-A | Pargyline > Clorgyline > Iproniazid > Fluoxetine > Desipramine > Amitriptyline > Imipramine > Citalopram > Venlafaxine > Reboxetine > Olanzapine > Mirtazapine > Tianeptine |

| MAO-B | Pargyline > Clorgyline > Iproniazid > Fluoxetine > Venlafaxine > Amitriptyline > Olanzapine > Citalopram > Desipramine > Reboxetine > Imipramine > Tianeptine > Mirtazapine |

Data sourced from Fisar Z, Hroudová J, Raboch J (2010). nih.gov

Cyclooxygenase (COX-1, COX-2) Selective Inhibition

Current scientific literature does not provide evidence that this compound directly inhibits the cyclooxygenase enzymes, COX-1 or COX-2. Research into the interplay between this compound and the COX pathway has been conducted in the context of combination therapy. One study explored the use of the selective COX-2 inhibitor celecoxib (B62257) as an add-on treatment to this compound for major depression, finding that the combination had significant positive effects on depressive symptoms. nih.govresearchgate.net This suggests an interaction with the inflammatory pathways regulated by COX-2, but does not indicate direct enzymatic inhibition by this compound itself. nih.gov

Fungal Ergosterol (B1671047) Biosynthesis Enzyme (Squalene Epoxidase, CYP51) Dual Inhibition

There is no available scientific evidence to suggest that this compound acts as an inhibitor of fungal ergosterol biosynthesis enzymes such as squalene (B77637) epoxidase or CYP51 (lanosterol 14α-demethylase). Although other compounds containing a morpholine chemical group are known to inhibit enzymes in this pathway, such as delta 7,8 isomerase and delta 14 reductase, this specific activity has not been reported for this compound. nih.govpatsnap.com

Cholinesterase (Acetylcholinesterase) and Carbonic Anhydrase (hCA I, hCA II) Inhibition

Scientific literature does not support the direct inhibition of the enzyme acetylcholinesterase by this compound. However, research has shown that the compound interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs). One study found that it non-competitively inhibits muscle-type nAChRs, with IC50 values of 1.92 µM for the adult human isoform and 3.86 µM for the embryonic isoform. nih.gov This indicates a modulatory effect on the cholinergic system at the receptor level, rather than through inhibition of the acetylcholinesterase enzyme. nih.govnih.gov

Similarly, there is no evidence in the reviewed literature to indicate that this compound inhibits human carbonic anhydrase isoforms hCA I or hCA II.

Kinase (e.g., LRRK2) Modulation

There is currently no scientific evidence to suggest that this compound directly modulates the activity of kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2).

Secretase (γ-secretase, δ-secretase) Inhibition in Neurodegenerative Pathways

The available research does not indicate that this compound functions as a direct inhibitor of secretase enzymes, including γ-secretase and δ-secretase. However, its therapeutic potential in neurodegenerative conditions like Alzheimer's disease has been explored. A study using a mouse model of Alzheimer's disease (5xFAD) found that administration of the compound reduced neuroinflammation and neurodegeneration. nih.gov These neuroprotective effects are considered to be linked to its primary mechanism of increasing noradrenaline levels, which in turn exerts anti-inflammatory actions, rather than through direct inhibition of secretase enzymes involved in amyloid beta production. nih.gov

Mechanisms of Antimicrobial and Antifungal Actions

While direct studies on the antimicrobial and antifungal mechanisms of this compound are not extensively available, research on analogous compounds containing morpholine and benzodioxane moieties points to several potential pathways.

Research into compounds with similar structural features suggests a potential for interference with crucial bacterial biosynthetic processes. For instance, various heterocyclic compounds are known to inhibit key bacterial enzymes essential for survival. While not specific to this compound, related molecules have been investigated for their ability to target pathways such as:

Fatty Acid Synthesis (e.g., FabH): Inhibition of enzymes like β-ketoacyl-ACP synthase III (FabH) disrupts the initiation of fatty acid biosynthesis, a vital process for bacterial membrane formation.

Cell Wall Synthesis (e.g., MmpL3): The Mycolic acid transporter (MmpL3) is critical for the assembly of the mycobacterial cell wall. Compounds that inhibit MmpL3 can effectively block the growth of mycobacteria.

Pigment Production (e.g., Staphyloxanthin): In bacteria like Staphylococcus aureus, the antioxidant pigment staphyloxanthin contributes to virulence and resistance to oxidative stress. Inhibition of the enzymes in its biosynthetic pathway can render the bacteria more susceptible to host immune defenses.

The activity of this compound against these specific targets has yet to be empirically demonstrated.

The integrity of the fungal cell membrane, which is dependent on ergosterol, is a common target for antifungal agents. Azole antifungals, for example, act by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is critical for ergosterol biosynthesis. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. While some benzimidazole (B57391) derivatives have been shown to block the ergosterol pathway, it is a plausible but unconfirmed mechanism for benzodioxane-containing compounds like this compound.

A significant area of research for morpholine-containing compounds is their potential role as antibiotic adjuvants, which are substances that enhance the efficacy of existing antibiotics against multidrug-resistant (MDR) bacteria. mdpi.com The mechanisms for such adjuvant activity can include:

Inhibition of Efflux Pumps: MDR bacteria often utilize efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, to expel antibiotics from the cell. mdpi.com Some morpholine-containing 5-arylideneimidazolones have demonstrated the ability to inhibit these pumps, thereby increasing the intracellular concentration of the antibiotic. mdpi.com

Overcoming Target-Based Resistance: In methicillin-resistant Staphylococcus aureus (MRSA), resistance to β-lactam antibiotics is mediated by the penicillin-binding protein 2a (PBP2a). Molecular modeling studies on certain morpholine-containing imidazolones suggest they may interact with an allosteric site on PBP2a, potentially restoring the activity of β-lactams. mdpi.com

These findings suggest that this compound could potentially act as an antibiotic adjuvant, although specific studies are required to confirm this. mdpi.com

Investigations into Cellular Signaling Pathways

The interaction of small molecules with cellular signaling pathways is a key aspect of their pharmacological profile.

Nrf2 Transcription Factor: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of cytoprotective genes. mdpi.com Various chemical compounds can activate the Nrf2 pathway by modifying cysteine residues on its inhibitor protein, Keap1, leading to Nrf2 stabilization and accumulation. uniurb.it

HSF1 Pathway: Heat Shock Factor 1 (HSF1) is the primary transcription factor that orchestrates the heat shock response, leading to the upregulation of heat shock proteins (HSPs) that protect cells from proteotoxic stress. nih.gov HSF1 is also implicated in a broader range of cellular stresses and plays a role in cancer cell survival and proliferation. nih.govnih.gov

The potential for this compound to modulate the Nrf2 or HSF1 pathways remains an area for future investigation.

Free Radical Scavenging and Antioxidant Potential at the Molecular Level

The antioxidant activity of a compound can be mediated through several molecular mechanisms. mdpi.com Flavonoids bearing a 1,4-benzodioxane moiety have been studied for their antioxidant properties, specifically their ability to inhibit superoxide (B77818) anion release from human polymorphonuclear leukocytes. nih.gov The antioxidant potential of phenolic compounds often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. mdpi.com The presence of the benzodioxane ring system in conjunction with other structural features could contribute to the free radical scavenging capacity of this compound, though this requires experimental validation.

Computational and Theoretical Chemical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Biomolecular Interactions

Molecular docking and dynamics simulations are pivotal in computational drug discovery for predicting how a ligand, such as 2-(1-Morpholinoethyl)-1,4-benzodioxane, might interact with a biological target, typically a protein or enzyme. These methods help visualize the binding process at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This scoring function provides an estimate of the binding energy, with more negative values typically indicating a more favorable interaction.

For the 1,4-benzodioxane (B1196944) scaffold, docking studies have been instrumental in identifying potential biological targets. For instance, various derivatives have been docked into the active sites of enzymes like focal adhesion kinase (FAK) and acetylcholinesterase to explore their potential as anticancer and neuroprotective agents, respectively. who.intnih.gov A docking simulation for this compound would similarly predict its binding pose and calculate a binding energy score, offering a quantitative measure of its potential affinity for a given target.

Beyond predicting the binding pose, docking studies reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for a ligand's affinity and selectivity. Key interactions for 1,4-benzodioxane derivatives often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein's amino acid residues. The oxygen atoms in the benzodioxane and morpholine (B109124) rings of the target compound are potential hydrogen bond acceptors.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the benzene (B151609) ring) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking: An interaction between aromatic rings. The benzodioxane's benzene ring can stack with the aromatic rings of amino acids like Phenylalanine, Tyrosine, or Tryptophan. who.int

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity. mdpi.comresearchgate.netresearchgate.netnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. researchgate.netcolab.ws The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net DFT calculations for this compound would determine the energies of these orbitals and the energy gap, offering predictions about its kinetic stability and potential to participate in charge-transfer interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Surface: An MEP map illustrates the charge distribution across a molecule's surface. researchgate.netbhu.ac.inresearchgate.netmdpi.com It uses a color scale to show regions of positive, negative, and neutral electrostatic potential.

Red regions indicate negative potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen, which are likely sites for electrophilic attack.

Blue regions indicate positive potential (electron-poor), usually around hydrogen atoms, which are susceptible to nucleophilic attack.

An MEP surface for this compound would highlight the electron-rich areas around the oxygen and nitrogen atoms of the morpholine and benzodioxane rings, identifying them as potential sites for forming hydrogen bonds with biological receptors. bhu.ac.inmdpi.com

Conformational Analysis and Energy Landscapes

A molecule's three-dimensional shape (conformation) is critical to its biological activity, as it must fit correctly into a receptor's binding site. This compound has several rotatable bonds, allowing it to adopt numerous conformations. The morpholine ring typically adopts a stable chair conformation. vulcanchem.com

Conformational analysis using computational methods involves calculating the energy of a molecule as its bonds are rotated. scielo.brmdpi.com This process generates a potential energy surface, or energy landscape, which maps the different possible conformations and their corresponding energy levels. The most stable conformations (those with the lowest energy) are the ones the molecule is most likely to adopt. Understanding the preferred low-energy shapes of this compound is essential for predicting which conformation is most likely to be biologically active.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net

QSAR models are built by calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. Statistical methods are then used to create an equation that relates these descriptors to the observed biological activity (e.g., inhibitory concentration).

For a class of compounds like 1,4-benzodioxane derivatives, a QSAR study could identify which structural features are most important for a specific biological effect. nih.govnih.gov For example, a model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position increase the activity. Once a reliable QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, including molecules like this compound, thereby guiding the design of more potent analogues.

Development of Predictive Models for Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of compounds based on their molecular structures. nih.govnih.gov These models are developed by establishing a mathematical relationship between the chemical structures of a series of compounds and their determined biological activities. nih.gov For derivatives of 1,4-benzodioxane, QSAR models can elucidate the structural requirements for a desired biological effect, such as anticancer or anti-inflammatory activity. evitachem.comarabjchem.org

The development of such models for this compound and its analogs would involve the generation of a dataset of structurally related compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. nih.gov Statistical methods are then employed to create a model that correlates these descriptors with the observed activity. nih.gov These models play a crucial role in drug discovery by enabling the virtual screening of large compound libraries and guiding the synthesis of new derivatives with potentially enhanced activity. nih.gov The use of machine learning and deep neural networks has further enhanced the predictive power of these models. nih.govchemrxiv.org

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of a compound is intricately linked to its physicochemical properties. For this compound, key descriptors influencing its activity can be identified through computational analysis. These descriptors include, but are not limited to, lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.31 g/mol |

| XlogP | 1.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

This data is computationally predicted and serves as a theoretical estimation.

Fragment-Based Drug Discovery (FBDD) and Molecular Hybridization Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.govnih.gov These initial hits, though often exhibiting weak affinity, can be optimized and grown into more potent drug candidates. researchgate.net The 1,4-benzodioxane moiety itself can be considered a valuable fragment due to its presence in numerous biologically active compounds. nih.gov

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different drug molecules to create a new hybrid compound with potentially improved affinity, selectivity, and/or reduced side effects. mdpi.com In the context of this compound, the 1,4-benzodioxane core could be hybridized with other pharmacophoric fragments known to interact with specific biological targets. For instance, linking the benzodioxane scaffold to moieties with known anticancer or antibacterial properties could lead to the development of novel therapeutic agents. nih.gov The morpholine group also serves as a key structural element that can be modified or replaced to explore different chemical spaces and optimize biological activity.

In Silico Pharmacokinetic/Pharmacodynamic (PK/PD) Property Prediction

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their pharmacokinetic and pharmacodynamic (PK/PD) profiles. nih.govresearchgate.netbiorxiv.org These predictions help in the early identification of compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in drug development. researchgate.net

For this compound, computational models can predict a range of ADME parameters. chemrxiv.org These predictions are based on the molecule's structural features and physicochemical properties. nih.gov For example, models can estimate its solubility, permeability, plasma protein binding, and metabolic stability. biorxiv.org

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Outcome |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate to High |

| Distribution | |

| Blood-Brain Barrier Permeability | Yes |

| Plasma Protein Binding | Moderate |

| Metabolism | |

| CYP450 2D6 Substrate | Yes |

| CYP450 3A4 Substrate | Yes |

| Excretion | |

| Renal Organic Cation Transporter 2 Substrate | Yes |

These are theoretical predictions and require experimental validation.

Theoretical Prediction of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov In silico models for predicting BBB permeability are valuable tools in the early stages of drug discovery. frontiersin.orgnih.gov These models typically use a combination of molecular descriptors, such as lipophilicity, molecular size, and polar surface area, to estimate a compound's ability to penetrate the BBB. nih.govmdpi.com

The presence of the morpholine moiety in this compound can influence its BBB permeability. vulcanchem.com While the lipophilic benzodioxane core is generally favorable for membrane crossing, the polar morpholine group can modulate this property. Computational models can provide a quantitative prediction of the logBB value (the logarithm of the ratio of the concentration of a drug in the brain to its concentration in the blood). A positive logBB value generally indicates good BBB penetration. The development of accurate machine learning and deep learning models has significantly improved the prediction of BBB permeability. nih.govmdpi.com

An in-depth examination of the structure-activity and structure-property relationships of this compound and its analogues reveals a nuanced interplay between its core components and biological targets. The benzodioxane scaffold, the morpholine ring, and the connecting alkyl linker each contribute uniquely to the molecule's pharmacological profile, offering multiple avenues for modification to enhance potency, selectivity, and even multi-target engagement.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways for Complex Analogs

The development of sophisticated and efficient synthetic methodologies is crucial for generating novel analogs of 2-(1-Morpholinoethyl)-1,4-benzodioxane with enhanced potency, selectivity, and unique pharmacological profiles. The 1,4-benzodioxane (B1196944) structure has been a subject of extensive synthetic exploration, providing a foundation for future work. nih.gov

Key areas of exploration include:

Enantioselective Synthesis: Given that the biological activity of 2-substituted 1,4-benzodioxane derivatives is often dependent on the stereochemistry at the C2 position, developing robust methods to produce enantiopure compounds is a high priority. unimi.it Strategies involving diastereomeric salt resolution and chemoenzymatic synthesis have been employed to achieve high enantiomeric purity, which is mandatory for preserving the desired interaction with biological targets. unimi.it

Greener Chemistry Approaches: Modern synthetic chemistry is increasingly focused on sustainability. Innovative, greener pathways for producing benzodioxanes are being investigated. One such method involves the reaction of glycerol (B35011) carbonate with catechol, which serves as a more environmentally friendly route to key intermediates like 2-hydroxymethyl-1,4-benzodioxane (B143543). rsc.org

Functionalization of the Benzene (B151609) Ring: Future synthetic efforts will likely focus on diverse substitutions on the aromatic portion of the benzodioxane ring. This can be achieved either by starting with already substituted catechols or by decorating the pre-formed bicyclic system. mdpi.com These modifications can significantly alter the molecule's interaction with biological targets.

Complex Side-Chain Introduction: Research into creating analogs with more flexible and diversely functionalized linkers between the benzodioxane core and other pharmacophoric elements is ongoing. mdpi.com This could involve multi-step synthetic sequences to introduce new chiral centers and functionalities, leading to compounds with novel biological activities. mdpi.com

| Synthetic Strategy | Description | Potential Advantage for Analog Design |

| Enantioselective Resolution | Separation of racemic mixtures using chiral resolving agents or enzymatic methods to obtain single enantiomers. unimi.it | Allows for the isolation of the more active stereoisomer, potentially increasing therapeutic efficacy and reducing off-target effects. |

| Greener Synthesis | Utilizes environmentally benign reagents and solvents, such as the reaction of glycerol carbonate and catechol. rsc.org | Reduces environmental impact and can improve reaction efficiency and yield for key intermediates. |

| Benzene Ring Decoration | Introduction of various substituents onto the aromatic ring of the benzodioxane scaffold. mdpi.com | Modulates electronic and steric properties to fine-tune binding affinity and selectivity for specific biological targets. |

| Flexible Linker Synthesis | Designing and synthesizing more complex and functionalized linkers between the benzodioxane moiety and other parts of the molecule. mdpi.com | Enables exploration of a wider conformational space to optimize interactions with target proteins. |

Advanced Mechanistic Studies Utilizing Systems Biology and Omics Approaches

To fully understand the biological effects of this compound and its future analogs, a shift from a single-target to a systems-level perspective is necessary. Omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offer powerful tools for elucidating the mechanism of action (MoA) of compounds by providing a global snapshot of cellular responses. nih.gov

Future mechanistic studies could involve:

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression in cells treated with the compound to identify affected signaling pathways and gene networks. nih.gov

Proteomics: Quantifying alterations in the protein landscape of cells or tissues to pinpoint downstream effects of target engagement and identify potential off-target interactions.

Metabolomics: Profiling changes in small-molecule metabolites following compound exposure to understand its impact on cellular metabolism and biochemical pathways. nih.gov

By comparing the "omics" profile of a novel benzodioxane derivative to a library of profiles from compounds with known molecular targets, researchers can generate hypotheses about its MoA. nih.gov While these approaches can provide valuable clues, any newly identified targets or pathways must be validated through traditional biochemical or genetic methods. nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the design-test-learn cycle. nih.govnih.gov These computational tools can be applied to the rational design of novel this compound analogs with optimized properties.

Potential applications include:

Generative Models: Algorithms like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can generate novel molecular structures with desired pharmacological properties, exploring a vast chemical space more efficiently than traditional methods. journal-innovations.com

Predictive Modeling: ML models can be trained on existing data to predict the activity, selectivity, and other developability properties of new candidate molecules, helping to prioritize which analogs to synthesize. researchgate.net

Drug Repurposing: AI algorithms can analyze extensive biological and clinical datasets to identify potential new therapeutic uses for existing benzodioxane-containing compounds by uncovering hidden relationships between drugs and diseases. journal-innovations.com

| AI/ML Technique | Application in Drug Design | Potential Impact on Benzodioxane Research |

| Generative Adversarial Networks (GANs) | Generation of novel molecular structures with specific, desired properties. journal-innovations.com | Rapidly create a diverse library of virtual benzodioxane analogs optimized for a particular target. |

| Recurrent Neural Networks (RNNs) | Analysis of sequential data, such as genetic sequences or molecular fingerprints, to predict properties. journal-innovations.com | Predict protein structures of potential targets and identify novel drug candidates. |

| Bayesian Optimization | Efficiently searches high-dimensional spaces to find optimal solutions, such as the best combination of chemical substituents or formulation excipients. researchgate.net | Accelerate the optimization of multiple properties (e.g., binding affinity and stability) simultaneously. |

| Reinforcement Learning (RL) | Optimizes drug design through simulated trial-and-error, fine-tuning properties like binding affinity and bioavailability. journal-innovations.com | Refine the structure of lead compounds to enhance efficacy and safety profiles. |

The integration of AI and ML into the drug design process promises to reduce the time and cost associated with developing new medicines. nih.govnih.gov

Investigation of Polypharmacology and Synergistic Interactions in Complex Biological Systems

The traditional "one molecule, one target" paradigm is increasingly giving way to the concept of polypharmacology, where a single drug interacts with multiple targets. This can lead to enhanced therapeutic efficacy or novel applications. The 1,4-benzodioxane scaffold is known for its versatility, with derivatives acting on a wide variety of receptors, including adrenergic, serotoninergic, and nicotinic subtypes. nih.gov

Future research should explore:

Multi-target Profiling: Systematically screening this compound and its analogs against a broad panel of receptors and enzymes to identify intended and unintended targets. This could reveal a polypharmacological profile that could be advantageous for treating complex diseases.

Discovery of Unconventional Biological Targets and Modes of Action

While the 1,4-benzodioxane scaffold is well-established as a template for agents targeting specific G-protein coupled receptors, its structural versatility suggests it may interact with unconventional targets. nih.gov For instance, certain derivatives have been investigated as potential anticancer and antibacterial agents, acting on targets outside the central nervous system. unimi.itnih.gov

Future avenues of discovery include:

Phenotypic Screening: Employing high-content screening approaches to identify compounds that produce a desired physiological effect in cells or organisms without a preconceived target. This can lead to the discovery of novel modes of action.

Target Deconvolution: Once a compound with interesting phenotypic activity is identified, various biochemical and proteomic techniques can be used to pinpoint its molecular target(s).

Exploring New Therapeutic Areas: Given the scaffold's demonstrated activity as cytotoxic agents in prostate cancer cells and as antibacterial agents, a systematic exploration of its potential in oncology, infectious diseases, and other areas is warranted. unimi.itnih.gov The anticancer activity of some related compounds has been shown to be dependent on α(1d)-adrenoreceptors, highlighting the complex interplay between known targets and novel therapeutic applications. nih.gov

Advanced Bioanalytical Method Development for in vitro Systems

Robust and sensitive bioanalytical methods are essential for characterizing the activity of new compounds in in vitro systems. The development of novel assays is critical for high-throughput screening and detailed mechanistic studies.

Future work in this area should focus on:

Cell-Based Assay Optimization: Developing and optimizing cell-based assays to measure the biological activity of this compound analogs. This includes selecting appropriate cell lines, optimizing cell seeding density, and choosing the most accurate and reproducible readout method, such as comparing MTT, MTS, and Crystal Violet cytotoxicity assays. nih.gov

High-Throughput Screening (HTS): Adapting assays for HTS platforms to enable the rapid screening of large libraries of benzodioxane derivatives to identify lead compounds.

Label-Free Technologies: Implementing advanced label-free detection methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to study the binding kinetics and thermodynamics of compound-target interactions in real-time.

| Assay Type | Principle | Application for Benzodioxane Research |

| MTT Assay | Measures cell viability based on the metabolic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells. nih.gov | Quantifying the cytotoxic or cytostatic effects of novel analogs in cancer cell lines. |

| MTS Assay | Similar to MTT, but the product is soluble in culture medium, simplifying the protocol. nih.gov | A higher-throughput alternative to MTT for assessing cell viability. |

| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of total cell biomass. nih.gov | Useful for assessing cytotoxicity, particularly when compounds interfere with metabolic assays. |

| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in refractive index to monitor binding events between an analyte and a ligand immobilized on a sensor surface. | Provides real-time kinetic data (association and dissociation rates) of a compound binding to its protein target. |

By investing in these advanced bioanalytical methods, researchers can gain a more precise understanding of the structure-activity relationships within this important class of compounds.

Q & A

What are common synthetic strategies for preparing 1,4-benzodioxane derivatives?

Basic Research Question

The synthesis of 1,4-benzodioxane derivatives often involves condensation reactions. For example, catechol reacts with ethyl or methyl 2,3-dibromopropionate under basic conditions to form the 1,4-benzodioxane carboxylate scaffold via a Michael addition mechanism . Another approach uses hydrazides and 1,4-benzodioxane-2-carboxylic acid nitrile in butanol with dry potash, achieving optimal yields at a 1:2:3 molar ratio . These methods emphasize solvent choice (e.g., ethanol vs. butanol) to avoid intermediate byproducts and ensure regioselectivity.

How do reaction conditions influence regioselectivity in substituted 1,4-benzodioxane synthesis?

Advanced Research Question

Regioselectivity in 1,4-benzodioxane synthesis is highly sensitive to solvent polarity and reagent properties. Polar solvents favor nucleophilic attack at the primary carbon of 2-bromoacrylate intermediates, while nonpolar media may shift reactivity toward secondary carbons. For instance, modifying solvent polarity alters the pathway of catechol anion addition, critical for forming 2- or 3-substituted derivatives . Systematic optimization of these parameters is essential for targeting specific substitution patterns.

What methodologies are used to evaluate the antihepatotoxic activity of 1,4-benzodioxane derivatives?

Basic Research Question

Antihepatotoxic activity is typically assessed using carbon tetrachloride (CCl₄)-induced hepatotoxicity models in rats. Compounds like 4-(4-nitrophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one are administered orally, followed by liver enzyme (ALT, AST) and histopathological analyses to quantify hepatoprotective effects .

How can enzymatic methods improve chiral resolution of 1,4-benzodioxane intermediates?

Advanced Research Question

Chiral resolution of racemic mixtures (e.g., methyl (R,S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate) can be achieved using evolved Candida antarctica lipase B mutants. Mutant D223N/A225K, identified via saturation mutagenesis, enhances enantioselectivity (93.9% ee) in biphasic n-butanol/phosphate buffer systems at 37°C. Kinetic resolution is monitored via HPLC or NMR to isolate (S)-enantiomers .

What strategies enable asymmetric synthesis of 1,4-benzodioxane lignans like eusiderins?

Advanced Research Question

Divergent asymmetric synthesis from a single chiral aldehyde precursor (derived from (S)-ethyl lactate) allows efficient access to eusiderins A–M. Key steps include Suzuki coupling and oxidative cyclization, with stereochemistry confirmed via NOESY NMR and electronic circular dichroism (ECD) . This method provides enantiopure products critical for studying structure-activity relationships in natural products.

How do structural modifications of 1,4-benzodioxane derivatives affect α4β2 nicotinic receptor activity?

Advanced Research Question

Substitution at the benzodioxane aromatic ring and pyrrolidine moiety dictates agonism/antagonism. Rigid 2-(2-pyrrolidinyl)-1,4-benzodioxanes act as partial agonists or antagonists, while flexible prolinol aryl ethers exhibit full agonism. Affinity assays (e.g., radioligand binding) reveal that 7-substituted derivatives with hydrogen-bonding groups enhance selectivity for α4β2 over α3β4 receptors .

What in silico approaches are used to design 1,4-benzodioxane-based enzyme inhibitors?

Advanced Research Question

Molecular docking and dynamics simulations predict interactions between sulfonamide-acetamide derivatives and enzyme active sites (e.g., α-glucosidase). Substituents on the phenyl ring and benzodioxane core are optimized for hydrogen bonding and steric complementarity, validated via enzymatic assays (IC₅₀ values) .

What mechanisms underlie the neuroprotective effects of benzodioxane derivatives like beditin?

Advanced Research Question

Beditin, a 1,4-benzodioxane α2-adrenoceptor antagonist, reduces cytotoxicity in Huntington’s disease models by enhancing autophagy (LC3-II/p62 upregulation) and inhibiting mutant huntingtin aggregation. Calcium-antagonistic properties further mitigate ischemic damage, assessed via fluorometric calcium flux assays .

How does functional group reactivity influence derivatization of 1,4-benzodioxane scaffolds?

Advanced Research Question

Carboxylic acid or ester groups at the benzodioxane ring undergo nucleophilic addition-elimination with amines/alcohols. For example, 1,4-benzodioxane-2-carboxylate esters are resolved using Serratia esterase or diastereomeric crystallization with chiral amines (e.g., para-substituted 1-phenylethylamines) .

How is molecular modeling applied to assign stereochemistry in benzodioxane derivatives?

Advanced Research Question

NOESY NMR and modified Karplus equations correlate vicinal coupling constants (³JHH) with dihedral angles to assign configurations. For 2-(1-benzyloxy-hex-5-enyl)-1,4-benzodioxane, molecular dynamics simulations align experimental NMR data with lowest-energy conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.